Quantification Accuracy in Human Cerebrospinal Fluid (CSF): 13C2,15N-Glycine as a Validated LC-MS/MS Internal Standard
In a validated LC-MS/MS method for glycine quantification in human CSF, 13C2,15N-glycine served as the internal standard, demonstrating a -2.6% difference between surrogate matrix and standard addition calibration methods, confirming its suitability for accurate and precise quantification in a clinically relevant matrix [1]. This level of analytical validation is not achievable with unlabeled glycine or singly labeled analogs due to their inability to correct for matrix effects and ionization variability in complex samples [2].
| Evidence Dimension | Calibration Method Agreement (Surrogate Matrix vs. Standard Addition) |
|---|---|
| Target Compound Data | -2.6% difference between methods |
| Comparator Or Baseline | Glycine (unlabeled, endogenous) |
| Quantified Difference | Unlabeled glycine cannot serve as an internal standard for its own quantification; it is the analyte. The target compound enables the methodology. |
| Conditions | Human cerebrospinal fluid; ion-pair reversed-phase LC-MS/MS; calibration range 100–10,000 ng/mL. |
Why This Matters
This direct validation data provides objective evidence for procuring this specific compound as a reliable internal standard for high-sensitivity, CLIA/CAP-compliant bioanalytical assays.
- [1] Weng, N., et al. (2016). Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 128, 132-140. View Source
- [2] Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 27(10), 924-933. View Source
